1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Description
Properties
IUPAC Name |
1-thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3OS/c14-13(15,16)9-19-5-3-10(4-6-19)8-17-12(20)18-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQGRNHIFZLENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Final Coupling: The final step involves coupling the thiophene ring with the piperidine derivative and the trifluoroethyl group to form the desired urea compound.
Chemical Reactions Analysis
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea undergoes various chemical reactions:
Scientific Research Applications
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Features
Structurally related compounds share the urea-thiophene-piperidine framework but differ in substituents or connectivity. Below is a comparative analysis:
*Estimated based on analogous structures (e.g., ).
Physicochemical and Electronic Properties
- Lipophilicity: The trifluoroethyl group increases logP (predicted logP = 2.8 vs. 2.1 for non-fluorinated analogs), favoring blood-brain barrier penetration .
- Electronic Properties : Thiophene-pyridine hybrids (e.g., C16H15N3OS2) exhibit a HOMO-LUMO gap of 3.1 eV, suitable for organic semiconductors .
- Solubility : Sulfamoyl-substituted ureas (e.g., C13H22N4O3S2) show improved aqueous solubility (2.1 mg/mL) compared to thiophene-only analogs (0.8 mg/mL) .
Medicinal Chemistry
The trifluoroethyl-piperidine moiety in the target compound may improve pharmacokinetics, as seen in related fluorinated drugs (e.g., 40% oral bioavailability in rodent models) .
Materials Science
Thiophene-urea derivatives are explored in organic electronics. For instance, pyridine-thiophene hybrids exhibit charge-carrier mobility of 0.12 cm²/V·s, comparable to polythiophene-based polymers .
Biological Activity
1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
Biological Activity Overview
Research indicates that compounds with urea and thiophene functionalities exhibit a variety of biological activities. These include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential antitumor activity.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties.
Antimicrobial Activity
A study conducted on related thiourea compounds highlighted their broad-spectrum antimicrobial properties. The derivatives exhibited significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 μg/mL for certain derivatives .
Anticancer Properties
The anticancer potential of similar compounds has been evaluated in various cancer cell lines. For instance, a related urea derivative demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) of 25.1 μM against non-small cell lung cancer cells . This suggests that this compound may share similar mechanisms of action.
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
The proposed mechanism for the anticancer activity involves the inhibition of specific enzymes and pathways critical for tumor growth. For instance, urea compounds are known to interact with DNA gyrase, an enzyme essential for DNA replication in bacteria and cancer cells .
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
-
Case Study on Anticancer Activity :
A recent study synthesized various thiourea derivatives and tested their cytotoxicity against human cancer cell lines. Notably, one compound exhibited an IC50 value of 16.23 μM against U937 cells, indicating strong antiproliferative effects compared to standard chemotherapeutics like etoposide . -
Study on Antimicrobial Effects :
Another research effort focused on the antimicrobial properties of thiourea derivatives showed that certain compounds had IC50 values as low as 0.25 μg/mL against S. aureus, highlighting their potential as therapeutic agents in treating infections .
Q & A
Q. What are the optimal synthetic routes for 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a thiophene-containing isocyanate with a trifluoroethyl-piperidine derivative. Key steps include:
- Nucleophilic addition of the piperidine amine to the isocyanate group under anhydrous conditions (e.g., in dichloromethane or tetrahydrofuran).
- Purification via column chromatography or recrystallization to isolate the urea product.
Yield optimization strategies: - Adjust solvent polarity (e.g., switch from THF to DMF for better solubility of intermediates).
- Use catalytic bases (e.g., triethylamine) to accelerate reaction kinetics.
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side-product formation .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms the presence of thiophene protons (δ 6.8–7.2 ppm) and trifluoroethyl groups (δ 3.5–4.0 ppm for -CF₃CH₂-).
- ¹³C NMR identifies urea carbonyl signals (δ 155–160 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈F₃N₃OS: calc. 358.12, observed 358.11).
- X-ray crystallography (if crystalline) resolves spatial arrangements of the piperidine-thiophene-urea scaffold .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorogenic substrates.
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility and stability studies:
Advanced Research Questions
Q. How does the trifluoroethyl-piperidine moiety influence target binding in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative SAR: Synthesize analogs with ethyl or methyl groups replacing trifluoroethyl.
- Computational docking: Use AutoDock Vina to model interactions with targets (e.g., GPCRs or ion channels).
- The -CF₃ group enhances hydrophobic interactions and reduces metabolic degradation.
- Piperidine’s conformational flexibility may improve binding pocket accommodation .
- Bioisosteric replacements: Test cyclopropyl or tetrahydropyran groups to balance lipophilicity and potency .
Q. What mechanistic insights explain contradictory data in its antitumor activity across cell lines?
Methodological Answer:
- Transcriptomic profiling: Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., apoptosis vs. drug efflux).
- Proteomic analysis: Use SILAC labeling to quantify changes in stress-response proteins (e.g., HSP90, Bcl-2).
- Resistance mitigation: Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement .
Q. How can reaction conditions be tailored to minimize by-products during scale-up?
Methodological Answer:
- Design of Experiments (DoE): Optimize temperature, solvent ratio, and catalyst loading via factorial design.
- Continuous flow chemistry: Use microreactors to enhance mixing and heat transfer (e.g., Corning AFR™).
- By-product analysis:
- LC-MS identifies impurities (e.g., unreacted isocyanate or piperidine dimerization products).
- Add scavengers (e.g., polymer-bound isocyanate traps) to improve purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
